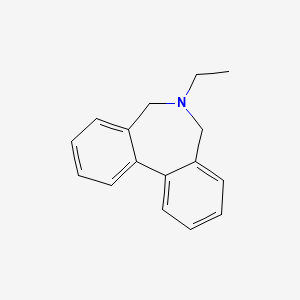

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine is a heterocyclic compound that belongs to the class of dibenzazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process can be carried out using hydrogen over a Raney nickel catalyst, resulting in the formation of 6,7-dihydro-5H-dibenz(c,e)azepin-7-one. The lactam intermediate is then reduced using lithium aluminium hydride in ether to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are commonly employed.

Major Products

The major products formed from these reactions include various substituted dibenzazepines, which can have different functional groups attached to the core structure.

Scientific Research Applications

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Similar Compounds

5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo(c,e)azepine: This compound is similar in structure but has additional methyl groups, which can affect its chemical properties and applications.

6,7-Dihydro-5H-dibenz(c,e)azepine:

Uniqueness

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine is unique due to its specific substitution pattern, which can influence its chemical behavior and suitability for various applications. The presence of the ethyl group can enhance its lipophilicity and potentially its biological activity.

Biological Activity

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine is a heterocyclic compound belonging to the dibenzazepine class, characterized by a seven-membered nitrogen-containing ring fused to two benzene rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including anti-inflammatory, analgesic, and cytotoxic properties, supported by relevant research findings and case studies.

The compound's molecular formula is C17H20N2. Its pharmacological potential arises from its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Lysosomal Enzymes : This action contributes to its anti-inflammatory effects by reducing inflammation and pain.

- Cytotoxic Activity : It exhibits significant cytotoxicity against murine and human cancer cell lines, inhibiting key enzymes involved in DNA synthesis and cellular proliferation.

Anti-inflammatory Activity

Research indicates that this compound demonstrates notable anti-inflammatory properties. It has been shown to inhibit prostaglandin synthetase activity, leading to reduced inflammation.

Table 1: Anti-inflammatory Effects of this compound

Analgesic Effects

The compound has been evaluated for its analgesic properties through various models. It effectively reduces pain responses in animal models, indicating its potential as an analgesic agent.

Case Study: Analgesic Evaluation

In a study involving induced pain models in rodents, the compound demonstrated significant analgesic effects comparable to standard analgesics. The results indicated effective pain relief and a favorable safety profile.

Cytotoxic Activity

This compound shows promising cytotoxic effects against various cancer cell lines. It has been tested against leukemias, carcinomas, and sarcomas.

Table 2: Cytotoxic Effects of this compound

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 Leukemia | 12.5 | Inhibition of IMP dehydrogenase |

| Human Carcinoma | 15.0 | Inhibition of DNA synthesis enzymes |

| Sarcoma | 10.0 | Induction of DNA strand scission |

Recent Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its pharmacological profiles. These derivatives have shown improved efficacy in various biological assays.

Table 3: Recent Derivatives and Their Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine, and how can researchers optimize yield and purity?

- Methodological Answer : The compound is synthesized via photochemical methods, where UV irradiation of precursor imines induces cyclization to form the dibenzazepine core . Optimization involves controlling reaction time, solvent polarity (e.g., ethyl acetate), and temperature to minimize side products. For halogenated derivatives, Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized intermediates can enhance regioselectivity . Purification via recrystallization (e.g., using ethanol/water mixtures) improves purity, as evidenced by melting point consistency (196–199°C) and NMR spectral alignment .

Q. How is the compound characterized using spectroscopic techniques, and what key spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Look for aromatic protons in the δ 6.6–7.6 ppm range (e.g., 3-H at δ 6.62, 4-H at δ 7.64) and ethyl group signals (δ ~1.2–1.5 ppm for CH₃) .

- ¹³C NMR : Key signals include sp² carbons (δ 121–138 ppm) and the ethyl carbon (δ ~10–15 ppm for CH₃) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 262.0183 for C₁₄H₉Cl₂N derivatives) and isotopic patterns for halogenated analogs .

Q. What preliminary in vitro/in vivo models are appropriate for assessing its hypolipidemic activity?

- Methodological Answer : Use hyperlipidemic rodent models (e.g., high-fat diet-induced mice) to evaluate lipid-lowering effects. Measure serum triglycerides, LDL, and HDL levels after oral administration (dose range: 10–50 mg/kg/day). In vitro, assess inhibition of cholesterol esterase or HMG-CoA reductase in hepatic microsomes . Comparative studies with fibrates or statins can contextualize efficacy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in lipid-modulating effects observed across different experimental models?

- Methodological Answer : Discrepancies may arise from species-specific metabolic pathways (e.g., rodents vs. primates). Conduct dose-response studies to identify therapeutic windows and validate target engagement via gene expression profiling (e.g., PPAR-α/γ activation). Cross-reference in vitro data (e.g., receptor binding assays) with pharmacokinetic parameters (e.g., bioavailability, half-life) to reconcile in vivo outcomes .

Q. What strategies enable enantioselective synthesis of dibenzazepine derivatives with axial chirality?

- Methodological Answer : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed C–H activation) to induce axial chirality. A one-pot N-Boc deprotection/intramolecular aromatic amination (ARA) sequence has been reported to achieve >90% enantiomeric excess (ee) for dibenz[c,e]azepines . Confirm chirality via circular dichroism (CD) or X-ray crystallography .

Q. How can structure-activity relationships (SAR) be systematically analyzed for substituents on the dibenzazepine core?

- Methodological Answer : Synthesize derivatives with substituents at positions 6 and 7 (e.g., ethyl, allyl, hydroxyethyl) and evaluate their hypolipidemic activity. Use computational docking (e.g., AutoDock Vina) to predict binding affinities for lipid metabolism targets like PPAR-γ. Corrogate SAR findings with in vivo efficacy to identify optimal substituents .

Q. What advanced analytical methods are used to study degradation pathways under various storage conditions?

- Methodological Answer : Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Monitor degradation products via HPLC-MS/MS and identify major impurities (e.g., oxidized ethyl groups or ring-opened byproducts). Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life .

Q. How can hybrid systems incorporating dibenzazepine with other pharmacophores (e.g., pyridazine) be designed to enhance bioactivity?

- Methodological Answer : Use click chemistry (e.g., CuAAC) to conjugate dibenzazepine with pyridazine moieties. Evaluate hybrid compounds in dual-target assays (e.g., lipid metabolism and anti-inflammatory activity). For example, bifendate-dibenzazepine hybrids showed anti-metastatic activity in vitro .

Q. What methodologies validate comparative efficacy against existing lipid-lowering agents?

- Methodological Answer : Conduct head-to-head studies in standardized models (e.g., ApoE⁻/⁻ mice) comparing the compound to statins or fibrates. Use meta-analysis frameworks to aggregate data from multiple studies, adjusting for variables like dosage and administration route .

Q. How can researchers address toxicity discrepancies between in silico predictions and in vivo findings?

- Methodological Answer : Validate computational toxicity models (e.g., ProTox-II) with acute toxicity assays (e.g., OECD 423 guidelines). For neurotoxicity flagged in silico, perform histopathological analysis of brain tissue in rodents. Cross-reference with chemical toxicity databases for structural analogs .

Properties

CAS No. |

63918-73-0 |

|---|---|

Molecular Formula |

C16H17N |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

6-ethyl-5,7-dihydrobenzo[d][2]benzazepine |

InChI |

InChI=1S/C16H17N/c1-2-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-17/h3-10H,2,11-12H2,1H3 |

InChI Key |

VJPKSUBNLIXKJK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2=CC=CC=C2C3=CC=CC=C3C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.